molecular formula C17H15F2N3O2S B7680567 3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide

3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide

Cat. No. B7680567
M. Wt: 363.4 g/mol
InChI Key: OVJOXWWDTGSWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide is a chemical compound that has been widely studied for its potential therapeutic applications. The compound is commonly referred to as DFP-10917 and is a sulfonamide derivative with a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of DFP-10917 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, DFP-10917 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. By inhibiting HDAC activity, DFP-10917 can alter the expression of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, DFP-10917 has been shown to induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical step in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

DFP-10917 has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and high yields of pure DFP-10917 can be obtained. Additionally, DFP-10917 has been shown to be stable under a variety of conditions, making it a suitable candidate for use in in vitro and in vivo experiments.
One limitation of DFP-10917 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental models. Additionally, DFP-10917 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on DFP-10917. One area of focus is to further elucidate the compound's mechanism of action and identify the specific targets of its anti-cancer and anti-inflammatory activities. Additionally, future research could explore the potential of DFP-10917 as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, clinical trials will be necessary to determine the safety and efficacy of DFP-10917 in humans.

Synthesis Methods

The synthesis of DFP-10917 involves a multi-step process that begins with the reaction of 2-(pyrazol-1-ylmethyl)aniline with 3,4-difluorobenzaldehyde to form an intermediate product. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product, DFP-10917. The synthesis method has been optimized to produce high yields of pure DFP-10917.

Scientific Research Applications

DFP-10917 has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, DFP-10917 has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2S/c18-16-7-6-15(10-17(16)19)25(23,24)21-11-13-4-1-2-5-14(13)12-22-9-3-8-20-22/h1-10,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJOXWWDTGSWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.